molecular formula C7H10F3NO2 B3039667 3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one CAS No. 125969-74-6

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one

Cat. No.: B3039667
CAS No.: 125969-74-6
M. Wt: 197.15 g/mol
InChI Key: RQZXYWVKRSVBQX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a pyrrolidine ring, making it a unique and versatile molecule in various chemical and biological applications.

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoroacetone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of the trifluoroacetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxyl and pyrrolidine groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the trifluoromethyl group, hydroxyl group, and pyrrolidine ring in a single molecule. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5(12)6(13)11-3-1-2-4-11/h5,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXYWVKRSVBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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